4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Phenols can be prepared industrially by a substitution reaction of aryl halides under extreme conditions . Another method entails methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina .Molecular Structure Analysis
In its chemical structure, a molecule of phenol has a hydroxyl group substituted onto the ring of phenol . There is an interaction between the delocalized electrons in the benzene ring and one of the lone pairs on the oxygen atom .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Pure phenol is a white crystalline solid, smelling of disinfectant . It has to be handled with great care because it causes immediate white blistering to the skin . Phenol is moderately soluble in water .Scientific Research Applications
Antioxidant Activity and Pharmacological Effects
- Chlorogenic Acid (CGA) Research : CGA is highlighted for its various therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. CGA modulates lipid metabolism and glucose, potentially aiding in the treatment of metabolic disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity. This review suggests a broader exploration of CGA's biological and pharmacological effects, providing a model for investigating similar compounds (Naveed et al., 2018).
Environmental Toxicity and Degradation
- Chlorinated Phenols and Environmental Fate : A study on chlorophenols and alkylphenols reviews their environmental fate, including degradation rates and persistence. The findings underline the complex effects of pH on environmental partitioning and the need for further investigation into the degradation rates of these compounds in soil and water (Shiu et al., 1994).
Sensing Applications
- Fluorescent Chemosensors : Research on 4-methyl-2,6-diformylphenol (DFP)-based chemosensors for detecting various analytes, including metal ions and neutral molecules, showcases the potential for developing sensitive and selective sensing mechanisms. This could provide a pathway for exploring the use of similar compounds in detecting environmental pollutants or biological markers (Roy, 2021).
Mechanism of Action
Target of Action
Compounds with a phenolic structure, like “4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol”, often interact with proteins or enzymes in the body. The phenolic OH group can form hydrogen bonds with amino acid residues in the protein, leading to a change in the protein’s function .
Mode of Action
The compound might interact with its target through a nucleophilic aromatic substitution reaction, where the compound acts as a nucleophile and attacks an electrophilic carbon in the target molecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Phenolic compounds often affect pathways related to inflammation and oxidative stress due to their antioxidant properties .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. Phenolic compounds are often well-absorbed in the gastrointestinal tract but can undergo extensive metabolism in the liver .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Generally, phenolic compounds can have various effects, such as anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the compound’s reactivity might increase in an acidic environment due to the protonation of the phenolic OH group .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[(Z)-[(Z)-[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-2-22-17(14-5-7-15(19)8-6-14)12-24-18(22)21-20-11-13-3-9-16(23)10-4-13/h3-12,23H,2H2,1H3/b20-11-,21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNSYHGJAGSNJ-XPGYWVKTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NN=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=CS/C1=N\N=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.